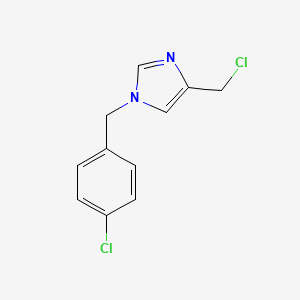
1-(4-chlorobenzyl)-4-(chloromethyl)-1H-imidazole
Vue d'ensemble
Description
The compound “1-(4-chlorobenzyl)-4-(chloromethyl)-1H-imidazole” contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a chlorobenzyl group and a chloromethyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazole ring, with the 4-chlorobenzyl and chloromethyl groups attached at the 1 and 4 positions, respectively .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms and the aromatic imidazole and benzene rings. The chloromethyl and chlorobenzyl groups might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise structure and the presence of the chlorine, benzyl, and imidazole groups .Applications De Recherche Scientifique
Synthesis and Characterization
Molecular Structure and Synthesis : The synthesis of imidazole derivatives involves cyclocondensation and cross-coupling reactions, providing insights into the molecular structure and conformation influenced by intramolecular hydrogen bonds and weak intermolecular interactions. These studies contribute to the understanding of the molecular frameworks of imidazoles for various applications (Wysocki et al., 2010), (Shamanth et al., 2020).
Reactivity and Functionalization : Research on the reactivity of chloromethyl imidazole derivatives towards various electrophiles showcases their versatility in synthesizing substituted styryl-imidazoles, contributing to chemical synthesis methodologies (Primas et al., 2013).
Catalysis and Material Science
- Support for Heterogeneous Catalysis : Imidazole derivatives have been used to modify supports for catalysis, demonstrating their role in enhancing the efficiency and reusability of catalysts for oxidation reactions. This application is significant in green chemistry and sustainable industrial processes (Zadehahmadi et al., 2014).
Spectroscopy and Computational Chemistry
- Spectroscopic Analysis and Molecular Docking : Imidazole derivatives have been subject to detailed spectroscopic characterization and computational analysis, aiding in the exploration of their electronic structure, reactivity, and potential interactions with biological targets. This research provides a foundation for designing drugs and functional materials (Thomas et al., 2018).
Pharmaceutical Chemistry
- Antimicrobial Agents : Imidazole compounds have shown promising antimicrobial activities, highlighting their potential as therapeutic agents. The structure-activity relationship (SAR) studies of these compounds help in the rational design of new drugs (Rekha et al., 2019).
Advanced Organic Synthesis
- Complex Arylation of Imidazoles : The selective arylation of imidazole C-H bonds showcases advanced strategies in organic synthesis, enabling the production of complex arylated imidazoles. This research has implications for pharmaceutical synthesis and material science (Joo et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-1-[(4-chlorophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c12-5-11-7-15(8-14-11)6-9-1-3-10(13)4-2-9/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZALCHLFVONQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




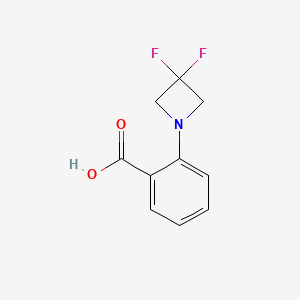
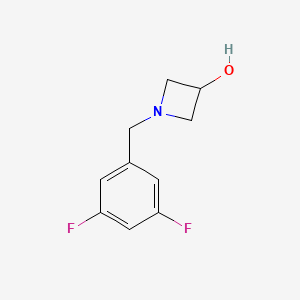
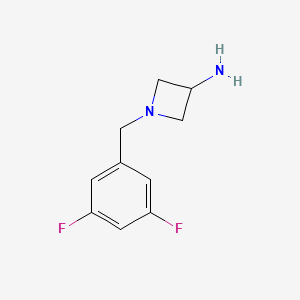
![(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B1474708.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1474709.png)
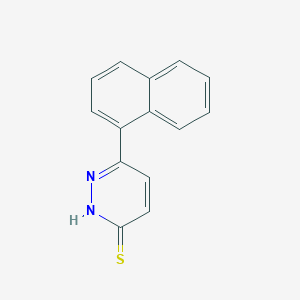

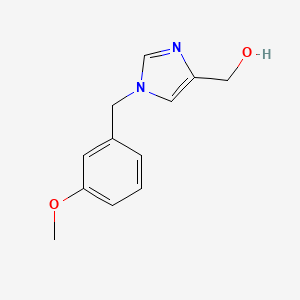

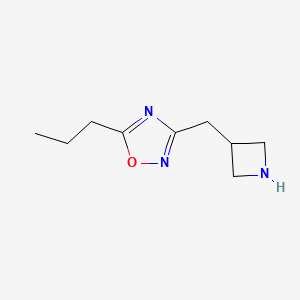
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)
